N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide is a structurally complex small molecule featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6. The compound integrates a phenylsulfanyl group at the propanamide chain and a pyridin-3-ylmethyl moiety as part of its N-substituent. Its structural complexity highlights possible interactions with biological targets, such as enzymes or receptors, via hydrogen bonding, hydrophobic, or π-π stacking interactions.
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3OS2/c23-16-11-18(24)21-19(12-16)30-22(26-21)27(14-15-5-4-9-25-13-15)20(28)8-10-29-17-6-2-1-3-7-17/h1-7,9,11-13H,8,10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQVZECCNOOVOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H17F2N3OS
- Molecular Weight : 459.5 g/mol
- CAS Number : 886944-27-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes and proteins involved in critical cellular processes. For instance, it may inhibit enzymes related to DNA replication and protein synthesis, leading to the suppression of cell growth and proliferation.
Biological Activity Overview
The compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds, including this one, possess significant anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as SK-Hep-1 (liver) and MDA-MB-231 (breast) with varying degrees of potency. The IC50 values for these cell lines are reported in the micromolar range, suggesting moderate to strong anticancer activity .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties comparable to established antibiotics.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using human monocytic cell lines (U937 and THP-1) and mouse melanoma cells (B16-F10). The results indicate significant antiproliferative effects, with IC50 values in the sub-micromolar range for several derivatives .
Case Studies and Research Findings
Comparison with Similar Compounds
Data Tables
Table 1. Structural Comparison of Key Features
Research Findings
- Synthetic Approaches : compounds (20–24) were synthesized via sequential fluorination, sulfonylation, and amidation, achieving yields up to 85%. Similar methods could apply to the target compound, though its benzothiazole core may require specialized cyclization steps .
- Spectral Characterization : IR and NMR data in confirm the integrity of sulfanyl and amide bonds, critical for maintaining structural stability. The target compound’s pyridine and benzothiazole groups would require detailed ¹³C NMR and high-resolution MS for full characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
